(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is a chiral molecule containing a 1,3-dioxolane ring. This ring system is commonly found in molecules used as protecting groups for aldehydes or ketones in organic synthesis []. The presence of the chiral center (the carbon atom attached to the hydroxyl group) makes this compound valuable for asymmetric synthesis, a field focused on selectively creating specific enantiomers of chiral molecules.
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is a chiral compound recognized for its unique molecular structure and diverse applications in organic synthesis and material science. Its systematic name reflects its functional groups and stereochemistry, which contribute to its reactivity and utility in various chemical processes. The compound has a molecular formula of C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol. It is primarily used as a chiral auxiliary in asymmetric synthesis and as a precursor in the development of advanced materials.
This compound is derived from the dioxolane family, which includes various derivatives utilized in organic chemistry. The specific stereochemistry of (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane enhances its effectiveness in applications requiring chirality.
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can be classified under:
The synthesis of (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can be achieved through several methods:
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane features a five-membered dioxolane ring with two isopropyl groups and a hydroxyethyl side chain. The stereochemistry at the 4-position is critical for its biological activity and reactivity.
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane participates in various chemical reactions:
The reactions often yield high conversion rates due to the compound's structural features that stabilize transition states during chemical transformations.
The mechanism of action for (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane involves:
The optical purity of this compound is typically over 98% enantiomeric excess, indicating its effectiveness in asymmetric synthesis applications.
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane finds numerous applications across various scientific fields:
The compound is systematically named as (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane under IUPAC conventions. The core structure is a 1,3-dioxolane ring—a five-membered cyclic acetal comprising oxygen atoms at positions 1 and 3 and carbon atoms at positions 2, 4, and 5. The substituents include:
The stereochemical descriptor (S) denotes the absolute configuration at C4, a chiral center. This specification is critical for differentiating it from its enantiomer, (R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane, which has identical connectivity but opposite spatial arrangement [2] [7] [9]. The compound’s SMILES notation (CC(C)C1(OC[C@@H](O1)CCO)C(C)C) and InChIKey (XFPZNMFFBDUEGH-JTQLQIEISA-N) explicitly encode the (S)-configuration [9].
The molecular formula C₁₁H₂₂O₃ confirms an elemental composition of 11 carbon, 22 hydrogen, and 3 oxygen atoms. Key structural features deduced from this formula include:
Table 1: Elemental Composition and Fragmentation Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂O₃ |
| Molecular Weight | 202.29 g/mol |
| [M+H]⁺ | 203.16417 m/z |
| [M+H-H₂O]⁺ | 185.15415 m/z |
| [M+Na]⁺ | 225.14611 m/z |
| Predicted CCS ([M+H]⁺) | 148.7 Ų |
The stereochemistry at C4 generates enantiomeric pairs. The (S)-enantiomer discussed here and its (R)-counterpart (CAS: 1820574-15-9) exhibit identical physical and chemical properties in achiral environments but differ markedly in chiral contexts [7] [9]. Key distinctions include:
Table 2: Stereochemical Properties of Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 151223-12-0 | 1820574-15-9 |
| Optical Rotation | ([α]^{20}_D = +4^\circ \text{ to } +6^\circ) | ([α]^{20}_D = -4^\circ \text{ to } -6^\circ) |
| SMILES | C[C@H](O1)COC1(C(C)C)CCO | C[C@@H](O1)COC1(C(C)C)CCO |
| Chiral Recognition | Binds selectively to (S)-specific enzymes | Inactive in (S)-binding sites |
CAS No.: 26681-79-8
CAS No.: 118013-66-4
CAS No.:
CAS No.: 3672-03-5